molecular formula C6H6FNO2 B1446515 3-Fluoro-4-hydroxy-2-methoxypyridine CAS No. 1227511-87-6

3-Fluoro-4-hydroxy-2-methoxypyridine

Cat. No. B1446515
M. Wt: 143.12 g/mol
InChI Key: IZBOOMOMNDATGT-UHFFFAOYSA-N
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Description

“3-Fluoro-4-hydroxy-2-methoxypyridine” is a chemical compound . It is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Fluoro-4-hydroxy-2-methoxypyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-4-hydroxy-2-methoxypyridine” is C6H6FNO2 .


Chemical Reactions Analysis

The chemical reactions involving fluoropyridines have been studied extensively . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Synthesis Methods

  • Fluorodenitration Reaction : A study by Kuduk, Dipardo, and Bock (2005) describes an efficient method for synthesizing fluoropyridines, including compounds like 3-Fluoro-4-hydroxy-2-methoxypyridine, through fluorodenitration. This method uses tetrabutylammonium fluoride (TBAF) under mild conditions and is applicable to various nitropyridines, showing the versatility of this approach in creating fluoro-, hydroxy-, and methoxypyridines (Kuduk, Dipardo, & Bock, 2005).

Chemical Synthesis and Modification

  • Formation of Pyridine Nucleosides : Nesnow and Heidelberger (1975) explored the synthesis of pyridine nucleosides related to 5-fluorocytosine, where compounds like 4-amino-5-fluoro-2-methoxypyridine are key intermediates. These compounds play a crucial role in the development of nucleosides with potential biological activities (Nesnow & Heidelberger, 1975).

Fluorescence Studies

  • Fluorescence Behavior of Hydroxypyridines : A study by Bridges, Davies, and Williams (1966) on the fluorescence of hydroxypyridines, including 3-Fluoro-4-hydroxy-2-methoxypyridine, provides insights into the photophysical properties of these compounds. This research is significant for understanding the fluorescence behavior under different pH conditions, which is crucial for applications in fluorescence-based technologies and sensors (Bridges, Davies, & Williams, 1966).

Chemical Properties and Tautomerism

  • Tautomerism Studies : Research by Kheifets, Gindin, and Studentsov (2006) on 5-Fluoro-4-hydroxy-2-methoxypyrimidine, a related compound, explores its tautomerism and stability in different solvents. Understanding the tautomerism and stability of such compounds is essential for their application in chemical synthesis and drug development (Kheifets, Gindin, & Studentsov, 2006).

Safety And Hazards

The safety data sheet for a similar compound, “2-Fluoro-4-hydroxy-3-methoxypyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, such as “3-Fluoro-4-hydroxy-2-methoxypyridine”, have been studied for their potential in various applications, including as potential imaging agents for various biological applications . The interest towards the development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

3-fluoro-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBOOMOMNDATGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxy-2-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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